1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with the piperazine ring.
Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the nitrobenzyl-substituted piperazine with phenoxyethanone under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Reduction of the Nitro Group: Produces an amine derivative.
Substitution of the Phenoxy Group: Leads to various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
1-METHYL-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with a methyl group instead of the phenoxyethanone moiety.
4-(2-NITROBENZYL)PIPERAZINE: Contains a nitrobenzyl group but lacks the phenoxyethanone moiety.
Uniqueness: 1-[4-(4-NITROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to the combination of the nitrobenzyl group and the phenoxyethanone moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H21N3O4/c23-19(15-26-18-4-2-1-3-5-18)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)22(24)25/h1-9H,10-15H2 |
InChI Key |
BREAPJCGDPWRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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